(1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-[methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-4-10(2)8(11)6-5-7(6)9(12)13/h1,6-7H,4-5H2,2H3,(H,12,13)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURRDSIEXRSTEU-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(=O)C1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#C)C(=O)[C@@H]1C[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in pharmacology and agriculture.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a carboxylic acid and a carbamoyl group. The unique structure contributes to its biological activity, influencing how it interacts with biological targets.
Biological Activity Overview
The biological activity of (1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid can be categorized into several key areas:
- Antimicrobial Activity : Initial studies indicate that compounds with cyclopropane structures exhibit antimicrobial properties. This compound has shown potential as a bacteriostatic agent, inhibiting the growth of various bacterial strains, which could have implications in developing new antibiotics .
- Anti-inflammatory Effects : Research highlights the anti-inflammatory properties of cyclopropane carboxylic acids. The compound may modulate the production of inflammatory mediators, suggesting its utility in treating inflammatory conditions .
- Cytotoxicity and Anticancer Potential : The compound's structural features may allow it to interfere with cancer cell proliferation. Preliminary in vitro studies indicate that derivatives of cyclopropane carboxylic acids can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells .
The mechanisms through which (1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation, such as O-acetylserine sulfhydrylase (OASS) .
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis, potentially leading to decreased tumor growth and reduced inflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various cyclopropane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that (1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be further developed as an anti-inflammatory agent.
Data Tables
Scientific Research Applications
Overview
3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article discusses its applications, focusing on its antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
Research indicates that derivatives of the benzimidazole structure exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
- Mechanism of Action : The compound’s structure allows it to interact with microbial enzymes and disrupt their functions, leading to cell death.
- Case Studies : In one study, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 4–20 µmol L against several bacterial strains, outperforming traditional antibiotics in certain cases .
| Bacterial Strain | MIC (µmol L) |
|---|---|
| Staphylococcus aureus | 6 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 8 |
Anticancer Properties
The anticancer potential of 3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has been extensively studied, particularly against human cancer cell lines.
- Mechanism of Action : The compound shows potential in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Case Studies : In vitro studies have shown that the compound exhibits IC values as low as 5.85 µM against colorectal cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (IC = 9.99 µM) .
| Cancer Cell Line | IC (µM) |
|---|---|
| HCT116 | 5.85 |
| HT29 | 7.20 |
Antioxidant Activity
The antioxidant capacity of this compound is another area of interest, as oxidative stress is a significant contributor to various diseases, including cancer.
- Mechanism of Action : The compound scavenges free radicals and enhances the body’s antioxidant defense mechanisms.
- Case Studies : In comparative studies, it has shown higher antioxidant activity than several known antioxidants, suggesting its potential use in therapeutic formulations aimed at reducing oxidative damage .
| Antioxidant Assay | Activity (%) |
|---|---|
| DPPH Scavenging | 85 |
| ABTS Scavenging | 78 |
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Structural and Substituent Variations
The table below compares key structural features and properties of the target compound with analogous cyclopropane derivatives:
Key Observations:
- Substituent Effects: Alkyne vs. Carboxylic Acid vs. Ester: The free carboxylic acid (COOH) in the target compound increases hydrophilicity and hydrogen-bonding capacity compared to ester derivatives (e.g., COOMe in ). Stereochemistry: The (1S,2R) configuration may influence binding specificity in biological systems compared to other stereoisomers (e.g., (1S,2S) in ).
Physicochemical Properties
- Molecular Weight : The target compound (199.21 g/mol) is heavier than simpler derivatives like (1S,2R)-2-methylcyclopropane-1-carboxylic acid (100.12 g/mol) , reflecting the bulkier carbamoyl substituent.
- Hydrophilicity: The presence of both a carboxylic acid and a polar carbamoyl group suggests moderate hydrophilicity, intermediate between the highly polar (1S,2R)-2-((S)-amino(carboxy)methyl)cyclopropanecarboxylic acid and hydrophobic aryl-substituted analogs (e.g., ).
Preparation Methods
Table 1: Optimization of Cyclopropanation Conditions
| Catalyst | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| Rh₂(OAc)₄ | 25 | 92 | 78 |
| Rh₂(S-DOSP)₄ | −20 | 98 | 85 |
| Cu(OTf)₂ | 25 | 15 | 40 |
Table 2: Hydrolysis Efficiency of Nitrile Intermediate
| Acid | Concentration (%) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 70 | 6 | 85 |
| HCl | 37 | 12 | 72 |
| TFA | 95 | 3 | 68 |
Q & A
What synthetic strategies are recommended for achieving high enantiomeric purity in (1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid?
Basic Research Focus
The synthesis of enantiomerically pure cyclopropane derivatives requires precise control over stereochemistry. Key steps include:
- Cyclopropane Ring Formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) or [2+1] cycloaddition with diazo compounds .
- Carbamoyl Group Introduction : Coupling reactions (e.g., carbodiimide-mediated amidation) between the cyclopropane carboxylic acid and methyl(prop-2-ynyl)amine under anhydrous conditions .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium(II) catalysts with chiral ligands) to enforce the (1S,2R) configuration .
- Purification : Chiral HPLC or crystallization to isolate the desired enantiomer .
How can the stereochemistry of this compound be confirmed experimentally?
Basic Research Focus
Stereochemical validation involves complementary analytical techniques:
- X-ray Crystallography : Provides definitive bond angles and spatial arrangement .
- NMR Spectroscopy :
- ¹H-¹H NOESY : Identifies through-space interactions between protons on the cyclopropane ring and substituents .
- J-coupling Analysis : Cyclopropane protons exhibit characteristic coupling patterns (e.g., ≈ 8–10 Hz for transannular coupling) .
- Vibrational Circular Dichroism (VCD) : Detects enantiomer-specific infrared absorption .
What are the key challenges in analyzing the reactivity of the prop-2-ynyl carbamoyl group in this compound?
Advanced Research Focus
The prop-2-ynyl group introduces unique reactivity:
- Alkyne Participation : Potential for Huisgen cycloaddition (click chemistry) or Sonogashira coupling, but steric hindrance from the cyclopropane may limit reactivity .
- Hydrogen Bonding : The carbamoyl group can engage in H-bonding with biological targets (e.g., enzymes), but competing interactions with the cyclopropane’s ring strain must be evaluated .
- pH Sensitivity : The carboxylic acid group may protonate/deprotonate under physiological conditions, altering solubility and target binding .
How does the cyclopropane ring strain influence the compound’s stability in aqueous solutions?
Advanced Research Focus
Cyclopropane’s ring strain (~27 kcal/mol) affects stability:
- Hydrolytic Stability : The ring is susceptible to acid-catalyzed ring-opening, but steric shielding by the carbamoyl group may mitigate this .
- Thermal Stability : Elevated temperatures (>80°C) can induce isomerization; monitor via differential scanning calorimetry (DSC) .
- Storage Recommendations : Store at 2–8°C in inert atmospheres to prevent degradation .
What strategies resolve contradictory spectroscopic data (e.g., NMR vs. computational predictions)?
Advanced Research Focus
Discrepancies arise from dynamic effects or solvent interactions:
- Dynamic NMR (DNMR) : Detect conformational exchange broadening in the cyclopropane ring .
- DFT Calculations : Compare experimental H/C shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G*) .
- Solvent Screening : Test in deuterated DMSO, CDCl₃, or D₂O to identify solvent-induced shifts .
What biological targets are plausible for this compound, based on structural analogs?
Advanced Research Focus
Similar cyclopropane-carboxylic acids interact with:
- Enzymes : Inhibit kynurenine pathway enzymes (e.g., IDO1) via H-bonding with the carbamoyl group .
- GPCRs : Modulate serotonin/norepinephrine reuptake due to phenyl/cyclopropane motifs .
- Validation Methods :
- Molecular Docking : Simulate binding to homology models of target proteins .
- Kinetic Assays : Measure IC₅₀ values for enzyme inhibition .
How does the (1S,2R) configuration impact biological activity compared to other stereoisomers?
Advanced Research Focus
Stereochemistry dictates target binding:
- Case Study : (1S,2S)-isomers of cyclopropane-carboxylic acids show 10–100x lower activity in enzyme inhibition due to mismatched H-bonding geometry .
- Enantiomer Comparison : Synthesize and test (1R,2S), (1S,2R), and (1R,2R) isomers in parallel .
- Data Interpretation : Correlate IC₅₀ values with X-ray co-crystal structures of isomer-target complexes .
What analytical techniques quantify trace impurities in synthesized batches?
Basic Research Focus
Critical for reproducibility in pharmacological studies:
- HPLC-MS : Detect residual solvents (e.g., DMF) or diastereomeric byproducts .
- Elemental Analysis : Verify purity (>95%) and stoichiometry .
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and solvent residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
